molecular formula C28H43NO3 B11830035 methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate

methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate

Cat. No.: B11830035
M. Wt: 441.6 g/mol
InChI Key: UKXCLLYLCRBBDH-IIINPDGDSA-N
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Description

Methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple stereocenters and a cyclopenta[a]chrysene core, which is a polycyclic aromatic hydrocarbon. The presence of a hydroxyimino group and a carboxylate ester adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the cyclopenta[a]chrysene core, introduction of the hydroxyimino group, and esterification to form the carboxylate ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate
  • (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1-Isopropenyl-5a,5b,8,8,11a-pentamethyl-3a-[(2R)-5-oxo-2,5-dihydro-2-furanyl]icosahydro-1H-cyclopenta[a]chrysen-9-yl acetate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H43NO3

Molecular Weight

441.6 g/mol

IUPAC Name

methyl (3E,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate

InChI

InChI=1S/C28H43NO3/c1-24(2)13-15-28(23(30)32-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29-31)19(25)9-12-27(22,26)5/h7,19-20,22,31H,8-17H2,1-6H3/b29-21+/t19-,20-,22+,25-,26+,27+,28-/m0/s1

InChI Key

UKXCLLYLCRBBDH-IIINPDGDSA-N

Isomeric SMILES

C[C@]12CC/C(=N\O)/[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=NO)C)C)C2C1)C)C(=O)OC)C

Origin of Product

United States

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